molecular formula C13H13F3N2O5S2 B3976131 N-(1,1-dioxothiolan-3-yl)-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetamide

N-(1,1-dioxothiolan-3-yl)-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetamide

Cat. No.: B3976131
M. Wt: 398.4 g/mol
InChI Key: XYMCIEIYMKDDIX-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetamide is a complex organic compound characterized by its unique structural features

Preparation Methods

The synthesis of N-(1,1-dioxothiolan-3-yl)-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the dioxothiolan ring: This can be achieved through the oxidation of a thiolane derivative.

    Introduction of the nitro group: Nitration of an aromatic compound using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the trifluoromethyl group: This can be done via electrophilic substitution using trifluoromethylating agents.

    Coupling reactions: The final step involves coupling the dioxothiolan ring with the nitro and trifluoromethyl-substituted aromatic compound under specific conditions to form the desired product.

Chemical Reactions Analysis

N-(1,1-dioxothiolan-3-yl)-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetamide involves its interaction with molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The dioxothiolan ring may also contribute to the compound’s stability and overall activity.

Comparison with Similar Compounds

N-(1,1-dioxothiolan-3-yl)-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetamide can be compared with similar compounds, such as:

    N-(1,1-dioxothiolan-3-yl)-2-[2-nitro-4-(trifluoromethyl)phenyl]acetamide: Lacks the sulfanyl group, which may affect its reactivity and applications.

    N-(1,1-dioxothiolan-3-yl)-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfonamide:

    N-(1,1-dioxothiolan-3-yl)-2-[2-nitro-4-(trifluoromethyl)phenyl]thioacetamide: Similar structure but with a thioacetamide group, which may influence its biological activity and industrial applications.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O5S2/c14-13(15,16)8-1-2-11(10(5-8)18(20)21)24-6-12(19)17-9-3-4-25(22,23)7-9/h1-2,5,9H,3-4,6-7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMCIEIYMKDDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CSC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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